molecular formula C10H7BrN2O B2554019 3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole CAS No. 935743-04-7

3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole

Cat. No.: B2554019
CAS No.: 935743-04-7
M. Wt: 251.083
InChI Key: QIKCGUDONBTJNC-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.083. The purity is usually 95%.
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Scientific Research Applications

Photophysics and FRET Applications

The novel molecule 2TVPO, based on the Donor-π-Acceptor strategy and incorporating the 1,3,4-oxadiazole moiety, demonstrates significant applications in fluorescence resonance energy transfer (FRET) with ZnSe/ZnS quantum dots. This research reveals the potential of 1,3,4-oxadiazole derivatives for developing efficient energy transfer systems, highlighting strong dipole-dipole interaction tendencies and high FRET efficiency. These findings suggest the utility of such molecules in advanced photophysical applications and the design of optical materials (Pujar et al., 2017).

Polymer-Drug Conjugates and Biomedical Applications

A polymer-drug conjugate utilizing an oxadiazole-functionalized copolymer demonstrates potential in biomedical applications, particularly drug delivery. The conjugate, characterized by its chemical structure and molecular weight, shows promise in the crystallization of CaCO3 particles for use in drug delivery systems. This research underscores the versatility of oxadiazole derivatives in the development of new materials for biomedical applications (Damaceanu et al., 2012).

Antimicrobial Activity

Synthesis and characterization of a specific 1,3,4-oxadiazole derivative have shown notable antimicrobial activities. This compound, synthesized and characterized using various spectroscopic methods, has been evaluated against different bacteria, including Leishmania major, demonstrating its potential as a candidate for further biological studies and drug development (Ustabaş et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

The study of a novel bis(1,3,4-oxadiazole) system, PDPyDP, in the fabrication of light-emitting diodes (LEDs) reveals the potential of 1,3,4-oxadiazole derivatives in enhancing the performance of organic electronics. These compounds serve as efficient hole-blocking materials, contributing to the development of high-performance OLEDs, indicating the relevance of oxadiazole derivatives in improving electronic device efficiency (Wang et al., 2001).

Mechanism of Action

The mechanism of action can vary greatly depending on the specific compound and its biological target. For instance, some pyrazoline derivatives have been found to have neurotoxic potentials .

Safety and Hazards

The safety data sheet of a related compound, 3-(4-Bromophenyl)propionic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-(4-bromophenyl)-5-ethenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKCGUDONBTJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=NO1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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